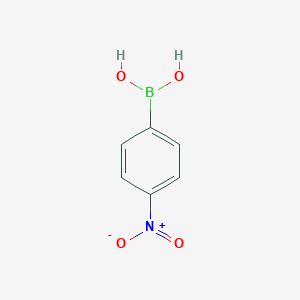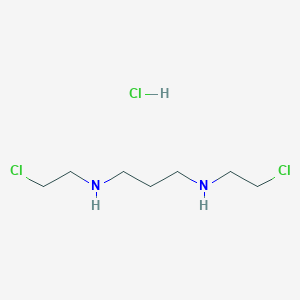
1,9-Dichloro-3,7-diazanonane Dihydrochloride
説明
1,9-Dichloro-3,7-diazanonane dihydrochloride, also known as DDA, is an organochlorine compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 339.86 g/mol and a melting point of 86 °C. It is soluble in water, ethanol, and methanol and is insoluble in ether and hydrocarbons. DDA is widely used in organic synthesis, as a reagent in organic chemistry, and as an analytical tool in the laboratory. It has been used in the synthesis of various organic compounds and in the preparation of polymers, catalysts, and other materials.
科学的研究の応用
Complex Formation and Stereochemistry
- Cobalt(III) Complexes : The compound forms complexes with cobalt(III), exhibiting different stereochemistries based on reaction conditions. This was studied using NMR and spectroscopic methods (Brubaker & Johnson, 1984).
- Sulphur-Nitrogen Ligands : It acts as a ligand in complex-formation reactions with metal(II) salts, showing interesting dealkylation reactions (Hay, Galyer, & Lawrance, 1976).
- Template Synthesis of Macrocycle : The compound is instrumental in the synthesis of a novel macrocycle in the presence of lead(II) ion, with the structure determined by X-ray methods (Motoda et al., 1992).
Coordination Chemistry and Ligand Behavior
- Aminoalcohol Ligand Synthesis : It's used in the synthesis of a new aminoalcohol ligand capable of pentadentate coordination to metal ions, as demonstrated with cobalt(III) (Lawrance, Manning, & O’Leary, 1988).
- Binuclear Thiolate Bridged Complexes : Serves as a ligand in the formation of binuclear thiolate bridged Ni–Fe–nitrosyl complexes, relevant to the active site of NiFe hydrogenase (Osterloh et al., 1997).
- Thermodynamics of Complex Formation : The thermodynamics of its complex formations with various transition-metal ions have been calorimetrically analyzed, revealing insights into stability factors (Fabbrizzi, Barbucci, & Paoletti, 1972).
Molecular Structure and Characterization
- Solution Structures of Binuclear Copper(II) Complexes : Its complexes have been studied for molecular structure determination using molecular mechanics and EPR spectroscopy, complemented by X-ray crystallography (Bernhardt et al., 1992).
- Carbon-13 NMR Spectroscopy : Carbon-13 nuclear magnetic resonance spectroscopy has been employed to study its cobalt(III) complexes, offering insights into stereochemistry and ligand coordination (Brubaker & Johnson, 1982).
Mixed-Valence Complexes and Electrocatalysis
- Mixed-Valence Complexes : It has been used in the formation of a mixed-valence NiII–NiIV complex, highlighting its role in electrocatalysis and complex disproportionation reactions (Yamashita et al., 1985).
特性
IUPAC Name |
N,N'-bis(2-chloroethyl)propane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Cl2N2.2ClH/c8-2-6-10-4-1-5-11-7-3-9;;/h10-11H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUCTUYGJRQKJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCCl)CNCCCl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N3-Bis(2-chloroethyl)propane-1,3-diamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




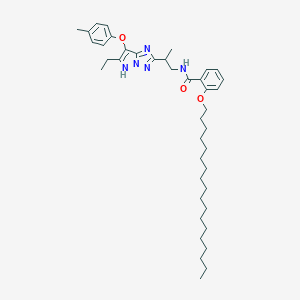

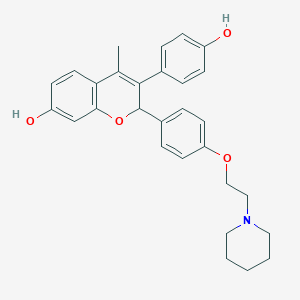



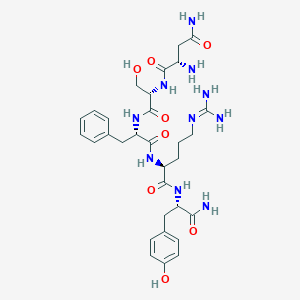

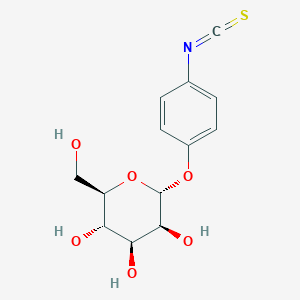
![N-[(2-methoxyphenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B129747.png)


